molecular formula C7H6N2O B8676151 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile

Cat. No.: B8676151
M. Wt: 134.14 g/mol
InChI Key: VRNQUDGHHKWMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile is a compound that features a cyclopropane ring attached to an isoxazole moiety, with a nitrile group attached to the cyclopropane ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Compounds containing isoxazole rings are known for their diverse biological activities and are often used in medicinal chemistry .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C7H6N2O/c8-5-7(2-3-7)6-1-4-10-9-6/h1,4H,2-3H2

InChI Key

VRNQUDGHHKWMPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=NOC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile typically involves the following steps:

Chemical Reactions Analysis

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the nitrile group or the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring or the cyclopropane ring are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Scientific Research Applications

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to its diverse biological activities. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall effects .

Comparison with Similar Compounds

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the isoxazole ring with a cyclopropane ring and a nitrile group, potentially leading to unique biological activities and applications .

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